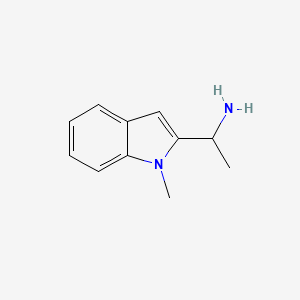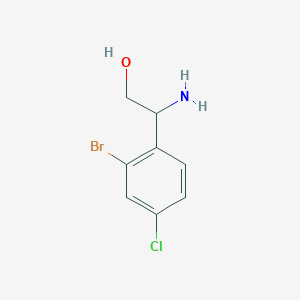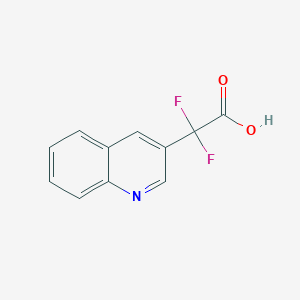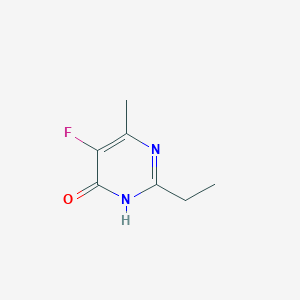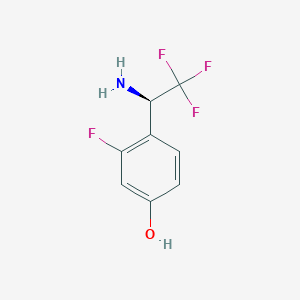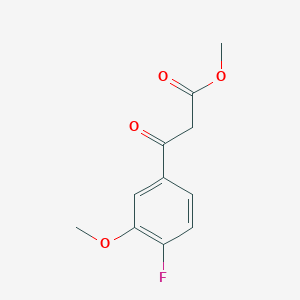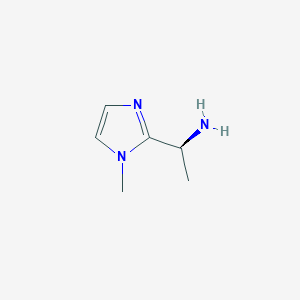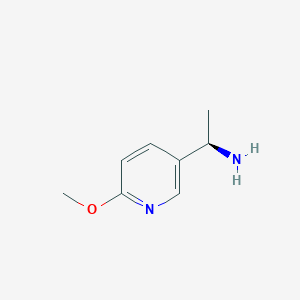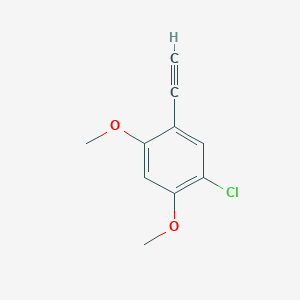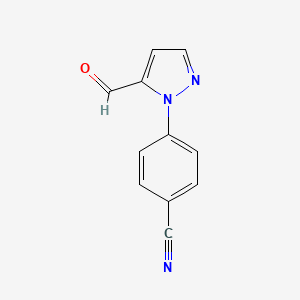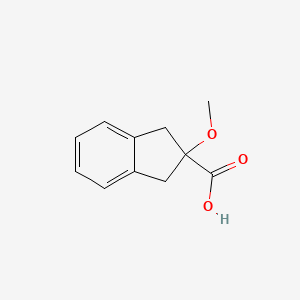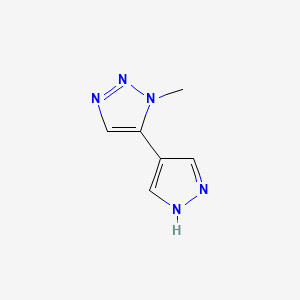
1-methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both pyrazole and triazole rings
Méthodes De Préparation
The synthesis of 1-methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine, followed by cyclization with sodium azide under acidic conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure environments.
Analyse Des Réactions Chimiques
1-Methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using reagents like alkyl halides or acyl chlorides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole and triazole derivatives.
Applications De Recherche Scientifique
1-Methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which 1-methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
1-Methyl-5-(1H-pyrazol-4-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
1-Methyl-5-(1H-pyrazol-4-yl)-1H-indole: Another heterocyclic compound with similar structural features but different biological activities.
5-Amino-pyrazoles: These compounds are versatile building blocks in organic synthesis and have diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its combined pyrazole and triazole rings, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
1-methyl-5-(1H-pyrazol-4-yl)triazole |
InChI |
InChI=1S/C6H7N5/c1-11-6(4-9-10-11)5-2-7-8-3-5/h2-4H,1H3,(H,7,8) |
Clé InChI |
WRVZUZDOIYARNL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=N1)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


